molecular formula C10H23Cl2N3O B1285893 N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride CAS No. 1044707-29-0

N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride

Cat. No. B1285893
CAS RN: 1044707-29-0
M. Wt: 272.21 g/mol
InChI Key: DRBNGRMRFXBUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride” likely refers to a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The tert-butyl group and the acetamide group attached to the piperazine ring could potentially influence the compound’s solubility, stability, and biological activity.


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including acylation, alkylation, and various types of cycloaddition reactions . The specific reactions that this compound can undergo would depend on the exact structure and the reaction conditions.

Scientific Research Applications

Synthesis of N-Heterocycles

N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride: is utilized in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The compound serves as a precursor in the formation of complex piperidines, pyrrolidines, and azetidines . These heterocyclic compounds have diverse applications ranging from medicinal chemistry to material science.

Asymmetric Synthesis

The compound is involved in asymmetric synthesis processes to create chiral molecules. Chiral sulfinamides derived from N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride are used as chiral auxiliaries to induce stereoselectivity, which is crucial for producing compounds with desired pharmacological properties .

Reducing Agent in Synthesis

In various synthetic pathways, N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride acts as a reducing agent. It helps in the reduction of other compounds and facilitates the synthesis of complex molecules with multiple applications in chemical research .

Biochemical Studies

This compound is employed in biochemical studies to understand the interaction of drugs with biological systems. It can be used to modify peptides and proteins, thereby altering their function and stability for experimental purposes .

Physiological Research

N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride: is used in physiological research to study the effects of various biochemical compounds on living organisms. It can act as a modulator of biological pathways, providing insights into the mechanisms of diseases .

Development of Therapeutics

The compound’s role in the synthesis of N-heterocycles makes it valuable in the development of new therapeutics. It is used to create molecules that can interact with biological targets, leading to the discovery of new drugs .

Mechanism of Action

Target of Action

Related compounds have shown activity against various fungal pathogens, including multidrug-resistant candida species .

Mode of Action

Similar compounds have been found to inhibit the formation of yeast to mold and ergosterol formation, which is crucial for the cell membrane structure of fungi . The compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the pathogens.

Biochemical Pathways

The compound’s interaction with its targets affects the ergosterol biosynthesis pathway, a critical component of fungal cell membranes . By inhibiting this pathway, the compound disrupts the integrity of the cell membrane, leading to the death of the pathogen.

Pharmacokinetics

Related compounds have been analyzed for their admet properties .

Result of Action

The result of the compound’s action is the inhibition of fungal growth and proliferation. It achieves this by disrupting the ergosterol biosynthesis pathway, leading to the death of the pathogen .

properties

IUPAC Name

N-tert-butyl-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-10(2,3)12-9(14)8-13-6-4-11-5-7-13;;/h11H,4-8H2,1-3H3,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBNGRMRFXBUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-tert-butyl-2-piperazin-1-yl-acetamide dihydrochloride was prepared from 1-tert-butyloxycarbonyl-piperazine, chloroacetylchloride and N-tert-butylamine in an analogous manner as described for the preparation of N-(2-methoxy-1-methyl-ethyl)-2-piperazin-1-yl-acetamide dihydrochloride (example 40).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-methoxy-1-methyl-ethyl)-2-piperazin-1-yl-acetamide dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.